8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetic acid with 2-(4-methylbenzenesulfonamido)butanoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl acetic acid
- 2-(4-Methylbenzenesulfonamido)butanoic acid
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological efficacy .
Properties
Molecular Formula |
C24H27NO6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C24H27NO6S/c1-5-7-17-14-22(26)31-23-16(4)21(13-12-19(17)23)30-24(27)20(6-2)25-32(28,29)18-10-8-15(3)9-11-18/h8-14,20,25H,5-7H2,1-4H3 |
InChI Key |
ITVRYVUXKOZPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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